3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride
CAS No.: 70551-94-9
Cat. No.: VC18446911
Molecular Formula: C11H8Cl5N5O
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70551-94-9 |
|---|---|
| Molecular Formula | C11H8Cl5N5O |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | [5-(4-chlorophenyl)-1,2,4-triazin-3-yl]-[(2,2,2-trichloroacetyl)amino]azanium;chloride |
| Standard InChI | InChI=1S/C11H7Cl4N5O.ClH/c12-7-3-1-6(2-4-7)8-5-16-19-10(17-8)20-18-9(21)11(13,14)15;/h1-5H,(H,18,21)(H,17,19,20);1H |
| Standard InChI Key | WJZUGADEQOPAPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=NC(=N2)[NH2+]NC(=O)C(Cl)(Cl)Cl)Cl.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-triazine core substituted at the 3-position with a trichloroacetylhydrazino group and at the 5-position with a 4-chlorophenyl moiety. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | [5-(4-chlorophenyl)-1,2,4-triazin-3-yl]-[(2,2,2-trichloroacetyl)amino]azanium; chloride |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=NC(=N2)[NH2+]NC(=O)C(Cl)(Cl)Cl)Cl.[Cl-] |
| InChI Key | WJZUGADEQOPAPO-UHFFFAOYSA-N |
| PubChem CID | 51103 |
The trichloroacetyl group contributes to electrophilic reactivity, enabling nucleophilic substitutions at the triazine ring .
Physicochemical Properties
Available data from experimental and computational studies reveal the following properties :
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP (Partition Coefficient) | 4.72 |
| Polar Surface Area (PSA) | 83.29 Ų |
The high LogP value suggests significant lipophilicity, which may influence membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves coupling a 5-(4-chlorophenyl)-1,2,4-triazin-3-amine derivative with trichloroacetyl chloride under basic conditions, followed by hydrochloride salt formation. A representative protocol includes:
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Amination: Reacting 5-(4-chlorophenyl)-1,2,4-triazine-3-amine with trichloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
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Salt Formation: Treating the intermediate with hydrochloric acid to precipitate the hydrochloride salt.
This method aligns with general strategies for triazine functionalization, where hydrazine derivatives are employed to introduce nitrogen-containing side chains .
Reaction Optimization
Key parameters affecting yield and purity include:
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Solvent Choice: THF facilitates reagent solubility while minimizing side reactions.
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Temperature: Reactions are typically conducted at room temperature to prevent decomposition of the trichloroacetyl group.
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Stoichiometry: A 1.1:1 molar ratio of trichloroacetyl chloride to triazine amine ensures complete conversion.
Biological and Industrial Applications
Agrochemical Applications
The 4-chlorophenyl group is common in herbicides and fungicides, suggesting potential use in crop protection. For example, chlorophenyl-substituted triazines inhibit photosynthesis in weeds by binding to the D1 protein in photosystem II .
Research Findings and Mechanistic Insights
Reactivity Studies
The compound participates in nucleophilic aromatic substitution (NAS) at the triazine ring’s C-5 position due to electron-withdrawing effects from the chlorine substituents . For instance, reactions with amines yield secondary derivatives with modified biological activity .
Biological Screening
Although in vivo data are scarce, in silico predictions using tools like SwissADME indicate:
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Bioavailability: Moderate gastrointestinal absorption (LogP = 4.72).
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Metabolic Stability: Susceptibility to hydrolysis at the trichloroacetyl group, necessitating prodrug strategies .
Comparative Analysis with Related Triazines
| Compound | Substituents | Key Activity |
|---|---|---|
| This Compound | 3-Trichloroacetylhydrazino, 5-(4-chlorophenyl) | Under investigation |
| Benzotriazine Derivatives | Fused benzene ring | Anticancer (e.g., Tirapazamine) |
| Trifluralin | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | Herbicidal |
The trichloroacetylhydrazino group distinguishes this compound from commercial triazines, offering a unique pharmacophore for drug discovery .
Challenges and Future Directions
Synthetic Challenges
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Purification: The hydrochloride salt’s hygroscopicity complicates isolation.
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Scalability: Multi-step synthesis may limit large-scale production.
Research Priorities
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